
6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
High Glass Transition and Thermal Stability of New Pyrimidine-Containing Polyimides
A study discussed the synthesis of a new diamine monomer that, although not the exact compound , shares a structural similarity with pyrimidine derivatives. This monomer was used to prepare a series of novel polyimides showcasing high glass transition temperatures and excellent mechanical and thermal properties. The polyimides derived from these processes were soluble in various organic solvents and could be converted into films exhibiting high tensile modulus and outstanding thermal stability. This research indicates the potential of pyrimidine derivatives in developing materials with high thermal and mechanical stability, suitable for various industrial applications, especially in the creation of high-performance polymers and films (Wang et al., 2008).
Antitumor Activity of Pyrimidine Derivatives
Another relevant study involves the synthesis of a pyrimidine derivative with antitumor activity. The research describes the process of creating 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its significant activity against certain types of cancer in laboratory settings. This finding underscores the potential of specific pyrimidine derivatives in medicinal chemistry, particularly in the development of new antitumor agents (Grivsky et al., 1980).
Nonlinear Optical Exploration of Pyrimidine Derivatives
Research into the structural parameters and nonlinear optical (NLO) properties of pyrimidine derivatives has shown promising applications in medicine and NLO fields. A study on thiopyrimidine derivatives demonstrated their significant NLO character, suggesting their potential in optoelectronic applications. This research highlights the importance of pyrimidine rings in developing compounds with promising applications in nonlinear optics, which could be crucial for future advancements in optical technologies (Hussain et al., 2020).
Synthesis of Amino-Substituted Pyrimidines
The synthesis of amino-substituted furanopyrimidines and styrylpyrimidines represents another area of scientific interest. Although these compounds are not directly 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine, their synthesis and potential biological interest indicate the broader relevance of substituted pyrimidines in chemical research. This area could encompass the development of new chemical entities with various biological or physical properties, highlighting the versatility of pyrimidine derivatives in chemical synthesis and application (Campaigne et al., 1970).
Future Directions
The future directions for “6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine” and related compounds could involve further exploration of their potential as therapeutic targets for cancer therapy . More research is needed to fully understand their mechanisms of action and potential applications.
Properties
IUPAC Name |
6-chloro-4-N-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-18-7-3-4-9(19-2)8(5-7)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOVSWBXESKHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2734848.png)
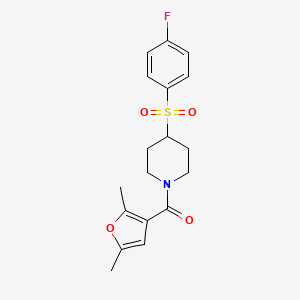
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

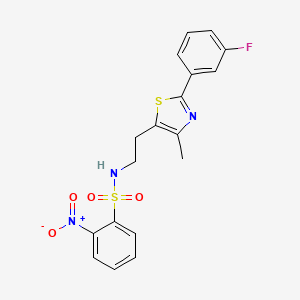
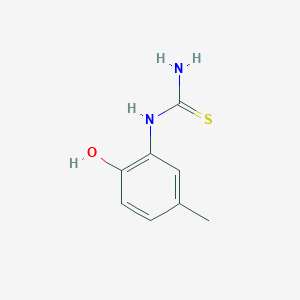
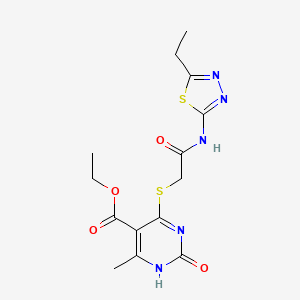
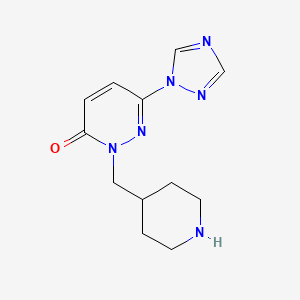
![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)
